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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

methylpropan-1-ol

CAS No.: 80854-14-4

Cat. No.: B1590159 Get Quote

Executive Summary
The chlorophenyl propanol scaffold represents a classic pharmacophore in medicinal

chemistry, historically significant for its dual utility in central nervous system (CNS) modulation

and antimicrobial therapeutics. This guide focuses on the structure-activity relationship (SAR)

of 1-(4-chlorophenyl)-amino-alkanol derivatives, using Clobutinol as the primary case study for

antitussive efficacy versus cardiotoxicity.

While these derivatives offer non-opioid antitussive potency comparable to Codeine, their

development is strictly governed by hERG channel liability. This guide objectively compares the

performance of chlorophenyl propanol derivatives against standard-of-care alternatives

(Codeine, Dextromethorphan) and details the critical SAR modifications required to uncouple

therapeutic efficacy from QT-prolongation risks.

Pharmacophore & SAR Analysis
The core structure of biologically active chlorophenyl propanol derivatives consists of three

distinct domains: the lipophilic aromatic head, the hydroxylated linker, and the basic amine tail.
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Domain A (Lipophilic Head): A phenyl ring substituted with a halogen (typically Chlorine) at

the para (4-) position.[1] This enhances metabolic stability against CYP450 oxidation and

increases lipophilicity (logP) for CNS penetration.

Domain B (Linker): A propanol or butanol chain. The hydroxyl group often engages in H-

bonding with receptor residues (e.g., Serine/Threonine in GPCRs). Branching (e.g., methyl

groups in Clobutinol) restricts conformational freedom, locking the molecule in a bioactive

conformation.

Domain C (Basic Tail): A tertiary amine (dimethylamine, piperazine, or piperidine). This is

critical for receptor binding (ionic interaction with Aspartate residues) but is also the primary

driver of hERG channel blockade.

SAR Decision Logic
The following diagram illustrates the critical decision pathways for optimizing this scaffold,

balancing potency against toxicity.
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Figure 1: SAR optimization logic for chlorophenyl propanol derivatives. Green nodes indicate

desirable efficacy traits; Red nodes indicate safety liabilities.

Comparative Performance Data
Antitussive Efficacy
In guinea pig cough models (citric acid-induced), the chlorophenyl propanol derivative

Clobutinol demonstrates efficacy equivalent to opioid standards without the associated

respiratory depression.

Compound Class Dose (mg/kg)
Cough
Reduction (%)

Respiratory
Depression

Clobutinol
Chlorophenyl

Propanol
20 (i.v.) ~60-70% None

Codeine Opioid Agonist 10-20 (i.v.) ~65-75% Significant

Dextromethorpha

n

NMDA

Antagonist
15 (i.v.) ~50-60% Mild

Butamirate Phenylacetate 15 (i.v.) ~40-50% None

Data synthesized from comparative pharmacological studies [1, 2].[2]

Safety Profile: The hERG Liability
The primary failure mode for this scaffold is the blockade of the hERG potassium channel (

current), leading to QT interval prolongation.[3][4] The basic nitrogen atom, when positioned at
a specific distance from the aromatic ring, mimics the pharmacophore of potent hERG
blockers.
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Compound hERG IC50 (µM) Safety Margin Clinical Status

Clobutinol 2.9 Narrow (< 30x) Withdrawn (2007)

Terfenadine 0.2 Very Narrow Withdrawn

Dextromethorphan > 30 Wide Approved

Butamirate > 100 Very Wide Approved

Note: An IC50 < 10 µM for hERG is generally considered a "Red Flag" in modern drug

discovery. [3]

Experimental Protocols
Synthesis of 1-(4-chlorophenyl)-2-amino-alkanol Core
Objective: Synthesize the core scaffold via a Grignard-mediated addition to an amino-ketone

precursor. This route allows for the introduction of steric bulk (branching) in the linker.

Workflow Diagram:

Precursor Prep:
Mannich Reaction

(Acetone + Formaldehyde + Amine)

Nucleophilic Addition:
Grignard + Amino-Ketone

Amino-Ketone

Grignard Formation:
4-Chlorobenzyl Chloride + Mg

Grignard Reagent

Hydrolysis & Workup:
NH4Cl Quench
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Figure 2: Convergent synthesis strategy for chlorophenyl propanolamines.
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Protocol Steps:

Reagents: 4-chlorobenzyl chloride, Magnesium turnings, Diethyl ether (anhydrous), 4-

(dimethylamino)-3-methylbutan-2-one (Mannich base).

Grignard Formation: In a flame-dried 3-neck flask, react 4-chlorobenzyl chloride (1.0 eq) with

Mg turnings (1.1 eq) in ether to generate the Grignard reagent. Initiate with iodine crystal if

necessary.

Addition: Cool the Grignard solution to 0°C. Add the amino-ketone (0.9 eq) dropwise over 30

minutes. The steric bulk of the ketone directs the nucleophilic attack.

Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

Quench: Pour the reaction mixture into ice-cold saturated

solution.

Purification: Extract with Ethyl Acetate. The product is an amino-alcohol; purification via acid-

base extraction (dissolve in HCl, wash organics, basify, extract) yields high purity (>95%).

Validation: hERG Inhibition Assay (Patch Clamp)
Objective: Quantify the cardiac safety risk of the synthesized derivative.

Cell Line: HEK293 cells stably expressing the KCNH2 (hERG) gene.

Solutions:

Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10

mM Glucose, 10 mM HEPES, pH 7.4).[5]

Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH

7.2.[5]

Voltage Protocol:

Hold at -80 mV.
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Depolarize to +20 mV for 2 seconds (Channel activation).

Repolarize to -50 mV (Elicit tail current).

Measurement: Perfusion of the test compound (0.1 µM to 100 µM). Measure the reduction in

peak tail current amplitude.

Calculation: Fit data to the Hill equation to derive IC50.

Conclusion
The 1-(4-chlorophenyl)-propanol scaffold remains a potent template for CNS and antitussive

activity. However, its historical application in Clobutinol highlights a critical design constraint:

the basic amine tail, while essential for efficacy, drives hERG inhibition.

Recommendation for Researchers:

Retain: The 4-chlorophenyl head group for metabolic stability and lipophilicity.

Modify: The amine tail. Replace the flexible dimethylamine with constrained, less basic

heterocycles (e.g., substituted piperazines) or introduce polar groups near the amine to

reduce affinity for the hERG hydrophobic pore.

Screen Early: All derivatives in this class must undergo hERG screening (Patch clamp) in the

hit-to-lead phase, with a target IC50 > 30 µM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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